N-cyclopentyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-8-17-12(14-9)7-6-11(16-17)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLXPVOONIAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Amino-6-Cyanopyridazine with Bromoacetone
The imidazo[1,2-b]pyridazine backbone is constructed through a cyclization reaction between 3-amino-6-cyanopyridazine and bromoacetone under mildly basic conditions. Sodium bicarbonate (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours facilitates nucleophilic attack at the pyridazine’s N1 position, forming the bicyclic structure. The 6-cyano group remains inert during this step, enabling subsequent functionalization.
Table 1: Reaction Conditions for Imidazo Ring Formation
| Parameter | Value |
|---|---|
| Starting Material | 3-Amino-6-cyanopyridazine |
| Reagent | Bromoacetone (1.2 equiv) |
| Base | NaHCO₃ (1.5 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 75% |
¹H NMR (400 MHz, DMSO-d₆) of the intermediate 2-methylimidazo[1,2-b]pyridazine-6-carbonitrile confirms the structure: δ 8.75 (s, 1H, H5), 8.20 (d, J = 9.6 Hz, 1H, H8), 7.95 (d, J = 9.6 Hz, 1H, H7), 2.65 (s, 3H, CH₃).
Hydrolysis of the 6-Cyano Group to Carboxylic Acid
Acidic Hydrolysis of the Nitrile Functionality
The 6-cyano substituent is converted to a carboxylic acid via refluxing in 6M hydrochloric acid for 24 hours. This step proceeds quantitatively due to the electron-withdrawing nature of the adjacent imidazo ring, which activates the nitrile toward hydrolysis.
Table 2: Nitrile Hydrolysis Optimization
| Parameter | Value |
|---|---|
| Substrate | 2-Methylimidazo...-6-carbonitrile |
| Reagent | 6M HCl |
| Solvent | H₂O |
| Temperature | 100°C |
| Time | 24 hours |
| Yield | 85% |
FT-IR analysis of the product (2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid) shows a carbonyl stretch at 1680 cm⁻¹ and loss of the nitrile peak at 2200 cm⁻¹.
Amidation with Cyclopentylamine
HATU-Mediated Coupling Reaction
The carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF, followed by reaction with cyclopentylamine. This method avoids racemization and achieves moderate yields despite steric hindrance from the cyclopentyl group.
Table 3: Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 2-Methylimidazo...-6-carboxylic acid |
| Coupling Agent | HATU (1.1 equiv) |
| Base | DIPEA (3.0 equiv) |
| Amine | Cyclopentylamine (2.0 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Time | 48 hours |
| Yield | 60% |
¹³C NMR (101 MHz, CDCl₃) of the final product exhibits a carboxamide carbonyl at δ 165.2 ppm and cyclopentyl carbons at δ 25.4–35.1 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 285.1452 (calc. 285.1455 for C₁₅H₁₉N₄O).
Alternative Routes and Comparative Analysis
Direct Cyclization with Pre-Functionalized Pyridazine
An alternative approach involves synthesizing 3-amino-6-(cyclopentylcarbamoyl)pyridazine prior to cyclization. However, this method is limited by the instability of the carboxamide group under basic reaction conditions, leading to <30% yields.
Palladium-Catalyzed C–N Coupling
Post-cyclization substitution of a 6-chloro intermediate via Buchwald-Hartwig amination with cyclopentylamine was explored. While feasible, this route requires expensive palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos), rendering it less practical for large-scale synthesis.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) for intermediates and methanol/dichloromethane (1:9) for the final compound. Purity is assessed by HPLC (>98% at 254 nm).
Spectroscopic Validation
-
¹H NMR : Cyclopentyl multiplet at δ 1.55–1.85 ppm (8H), methyl singlet at δ 2.61 ppm.
-
LC-MS : Retention time = 6.2 min (C18 column, acetonitrile/H₂O gradient).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Substitution Reactions
The carboxamide group and methyl substituent provide sites for nucleophilic and electrophilic substitution. Key examples include:
Chloromethyl Substitution
In analogous imidazo[1,2-b]pyridazine derivatives, chloromethyl groups at position 2 undergo nucleophilic substitution with sodium benzenesulfinate in dimethylsulfoxide (DMSO), yielding sulfonated derivatives with moderate efficiency (54% yield) . For N-cyclopentyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, similar reactivity is expected at the methyl group under radical or nucleophilic conditions.
Aromatic Electrophilic Substitution
The electron-deficient pyridazine ring facilitates electrophilic substitution. Nitration of related compounds using concentrated sulfuric acid and nitric acid introduces nitro groups at position 3 with high yields (98%) . Halogenation (e.g., chlorination) may occur under similar conditions.
Oxidation Reactions
The methyl group and heteroaromatic system are susceptible to oxidation:
Methyl Group Oxidation
2-Methylimidazo[1,2-b]pyridazine derivatives undergo oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form carboxylic acids or ketones, depending on reaction conditions. For this compound, oxidation of the 2-methyl group could yield a carboxylate or aldehyde derivative.
Heteroaromatic Ring Oxidation
Strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA) may epoxidize or hydroxylate the imidazo ring, though such transformations remain unexplored for this specific compound.
Hydrolysis and Amide Functionalization
The carboxamide group participates in hydrolysis and coupling reactions:
Carboxamide Hydrolysis
Under acidic or basic conditions, the carboxamide may hydrolyze to a carboxylic acid. For example, ethyl esters of related imidazo[1,2-b]pyridazines undergo hydrolysis with aqueous NaOH to yield carboxylic acids.
Amide Bond Formation
The carboxamide group can be modified via coupling reactions. In patented syntheses, carboxamide derivatives are formed using reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the heteroaromatic core:
These methods allow introduction of aryl, amino, or alkoxy groups at positions 3 or 8 of the core structure .
Reduction Reactions
Selective reduction of the pyridazine ring is achievable:
Catalytic Hydrogenation
Using H₂ and Pd/C in ethanol, the pyridazine ring can be partially reduced to a dihydroimidazopyridazine derivative, altering electronic properties and binding affinity.
Radical Reactions
Photochemical radical generation has been explored in related imidazo[1,2-b]pyridazines. For example, N-hydroxyphthalimide esters undergo decarboxylative radical formation under visible light, enabling C–H alkylation . While not directly reported for this compound, similar strategies could functionalize the methyl or cyclopentyl groups.
Key Data Table: Reaction Conditions and Outcomes
Scientific Research Applications
Medicinal Chemistry Applications
JAK Inhibition and Therapeutic Potential
N-cyclopentyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has been identified as a potent inhibitor of Janus kinases (JAKs), which play a critical role in the JAK/STAT signaling pathway involved in immune response and hematopoiesis. The inhibition of JAKs has therapeutic implications for various diseases:
- Autoimmune Diseases : The compound shows promise in treating conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease by modulating immune responses .
- Cancer Treatment : It has potential applications in treating hematological malignancies (e.g., leukemia and lymphomas) and solid tumors by targeting JAK pathways that are often dysregulated in these cancers .
- Transplant Rejection : Its use in preventing graft-versus-host disease and organ transplant rejection is also being explored, given the role of JAKs in immune regulation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of imidazo[1,2-b]pyridazine derivatives indicates that modifications can significantly influence their biological activity. For instance:
- Binding Affinity : Variations at the 6-position and 2-position of the imidazo[1,2-b]pyridazine scaffold can enhance binding affinities to specific targets such as amyloid plaques, which are relevant in neurodegenerative diseases like Alzheimer’s .
- Diverse Biological Activities : The compound exhibits a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Table 1: Summary of Therapeutic Applications
| Application Area | Disease/Condition | Mechanism of Action |
|---|---|---|
| Autoimmune Diseases | Rheumatoid Arthritis, Multiple Sclerosis | JAK inhibition leading to reduced inflammation |
| Cancer | Leukemia, Lymphomas | Targeting dysregulated JAK pathways |
| Transplant Rejection | Graft-versus-host disease | Modulation of immune response |
| Neurodegenerative Diseases | Alzheimer’s Disease | Binding to amyloid plaques for imaging purposes |
Notable Research Findings
- A study demonstrated that imidazo[1,2-b]pyridazine derivatives could effectively bind to amyloid plaques with varying affinities, suggesting their potential as imaging agents for Alzheimer's disease .
- Another investigation highlighted the broad spectrum of biological activities exhibited by these compounds, indicating their versatility in drug development .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The imidazo[1,2-b]pyridazine scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,2-b]pyridazine Derivatives
Notes:
- Amide Substitutions : Replacing the cyclopentyl group with aromatic substituents (e.g., 3-fluorophenyl ) may enhance lipophilicity but reduce metabolic stability compared to aliphatic amides.
- R2 Modifications: Cyclopropyl at R2 (vs.
- Core Variations : Imidazo[1,2-a]pyridine analogs (e.g., cpd 27, 28 ) exhibit similar carboxamide motifs but differ in core ring structure, impacting electronic properties and binding interactions.
Pharmacological and ADME Comparisons
- Kinase Inhibition : TAK-593, a related imidazo[1,2-b]pyridazine derivative, demonstrates potent VEGFR2 inhibition (IC50 = 0.2 nM) due to its cyclopropylcarbonyl and aryloxy substituents . The target compound’s cyclopentyl amide may similarly engage hydrophobic kinase pockets, though specific data are lacking.
- Receptor Binding : Substitutions at R6 significantly affect receptor affinity. For example, benzamidomethyl and methylenedioxyphenyl groups in imidazo[1,2-b]pyridazine derivatives enhance benzodiazepine receptor binding (IC50 ≤ 2 nM) . The cyclopentyl group in the target compound could modulate CNS penetration or efflux pump interactions, as seen in mycobacterial efflux systems .
- ADME Properties : Aromatic carboxamides (e.g., N-(3-fluorophenyl) ) may exhibit higher plasma protein binding, whereas aliphatic amides (e.g., cyclopentyl) could improve metabolic stability.
Research Findings and Therapeutic Implications
- Kinase and Receptor Targets : The structural similarity to TAK-593 and benzodiazepine-binding derivatives highlights dual therapeutic avenues in oncology and neurology.
- Synthetic Accessibility : Intermediate synthesis routes (e.g., chloromethyl-nitration ) support modular derivatization for optimizing pharmacokinetic properties.
Biological Activity
N-cyclopentyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Overview of the Compound
This compound belongs to the imidazo[1,2-b]pyridazine class, which has been recognized for diverse biological activities, including anticancer and antimicrobial properties. Its unique structural features, including the cyclopentyl group and carboxamide moiety, contribute to its biological profile.
Target Interaction
The compound primarily interacts with various kinases by binding to the hinge region, a common target site for kinase inhibitors. This binding is crucial for modulating kinase activity, which is often implicated in cancer and inflammatory diseases.
Biochemical Pathways
Research indicates that derivatives of imidazo[1,2-b]pyridazine can inhibit IKKβ (IκB kinase β), a key regulator in the NF-κB signaling pathway. This inhibition can lead to reduced inflammation and tumor growth, suggesting potential therapeutic applications in oncology and autoimmune diseases .
Anticancer Properties
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested :
- HCT-116 (Colorectal carcinoma)
- LN-229 (Glioblastoma)
- NCI-H460 (Lung carcinoma)
These studies reported IC50 values in the low micromolar range, indicating potent activity against these cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect and understand its mechanism .
Pharmacokinetics
The pharmacokinetic profile of this compound is under investigation. Early results indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The compound's metabolic stability and potential toxicity profiles are also critical areas of study as they influence its viability as a drug candidate .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on imidazo[1,2-b]pyridazine derivatives, revealing that modifications at specific positions significantly affect their biological activity. For example:
| Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Methyl group | Increased potency against IKKβ |
| 6 | Cyclopentyl | Enhanced selectivity for cancer cells |
This information is vital for guiding future synthesis efforts aimed at optimizing the compound's therapeutic potential .
Comparative Studies
Comparative studies with other imidazo derivatives reveal that this compound exhibits unique properties that distinguish it from similar compounds like imidazo[1,2-a]pyridine derivatives known for anti-tuberculosis activity. The specific structural features of this compound contribute to its distinct biological effects and reactivity profiles .
Q & A
Q. What are the established synthetic routes for N-cyclopentyl-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of halogenated intermediates with aminopyridazine derivatives. For example, a related compound (TAK-593) was synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone, followed by substitution reactions to introduce cyclopropane and carboxamide groups . Optimization may include:
- Temperature control (reflux in 1,2-dimethoxyethane for cyclization).
- Use of sodium benzenesulfinate for substitution reactions to improve regioselectivity .
- Purification via column chromatography or recrystallization to isolate intermediates. Yield improvements can be achieved by adjusting stoichiometry, solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-coupling steps) .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, aromatic protons in imidazo[1,2-b]pyridazine derivatives resonate between δ 7.0–8.5 ppm, while cyclopentyl protons appear as multiplet signals near δ 1.5–2.5 ppm .
- Mass Spectrometry (HRMS) : Provides molecular ion peaks and fragmentation patterns to verify molecular weight (e.g., [M+H] for CHNO).
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Kinase Inhibition Assays : Use recombinant VEGFR2 kinase (as in TAK-593 studies) with ATP-competitive ELISA to measure IC values .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., Hep-G2) to assess antiproliferative activity at 24–72-hour exposures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
SAR analysis should focus on:
- Cyclopentyl Modifications : Replacing cyclopentyl with smaller rings (e.g., cyclopropyl) to enhance binding affinity to hydrophobic kinase pockets .
- Methyl Group Positioning : Systematic substitution at the 2-methyl position to evaluate steric effects on target engagement .
- Carboxamide Bioisosteres : Testing sulfonamide or urea groups to improve metabolic stability . Data from analogues like TAK-593 (IC = 0.8 nM for VEGFR2) suggest that electron-withdrawing substituents enhance potency .
Q. What strategies can resolve contradictions in reported biological activities across different cell lines?
Contradictions may arise from assay variability or cell-specific uptake mechanisms. Recommended approaches:
- Dose-Response Repetition : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate across cell lines (e.g., Hep-G2 vs. HEK293).
- Pharmacokinetic Profiling : Measure cellular permeability (Caco-2 assays) and plasma protein binding to clarify bioavailability differences .
- Pathway Analysis : Use transcriptomics (RNA-seq) to identify cell-specific signaling pathways affected by the compound .
Q. How can researchers optimize in vivo pharmacokinetic properties while minimizing toxicity?
- Prodrug Design : Introduce ester groups at the carboxamide moiety to enhance oral absorption, followed by enzymatic hydrolysis in vivo .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .
- Toxicology Screening : Conduct acute toxicity studies in rodents (LD determination) and monitor liver/kidney function biomarkers (ALT, creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
